1-Methyl-3-phenylpiperazin-2-one hydrochloride salt 1-Methyl-3-phenylpiperazin-2-one hydrochloride salt
Brand Name: Vulcanchem
CAS No.: 2309444-92-4
VCID: VC5469465
InChI: InChI=1S/C11H14N2O.ClH/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H
SMILES: CN1CCNC(C1=O)C2=CC=CC=C2.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7

1-Methyl-3-phenylpiperazin-2-one hydrochloride salt

CAS No.: 2309444-92-4

Cat. No.: VC5469465

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7

* For research use only. Not for human or veterinary use.

1-Methyl-3-phenylpiperazin-2-one hydrochloride salt - 2309444-92-4

Specification

CAS No. 2309444-92-4
Molecular Formula C11H15ClN2O
Molecular Weight 226.7
IUPAC Name 1-methyl-3-phenylpiperazin-2-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H
Standard InChI Key FYPUVWGCYIFDNK-UHFFFAOYSA-N
SMILES CN1CCNC(C1=O)C2=CC=CC=C2.Cl

Introduction

Synthetic Pathways and Optimization

The synthesis of 1-methyl-3-phenylpiperazin-2-one hydrochloride salt is intricately linked to patented processes for mirtazapine intermediates. The following steps are adapted from U.S. Patent 7,041,826 B2 :

Intermediate Preparation: 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

  • Methylation of 4-Benzyl-2-oxo-3-phenylpiperazine:

    • Reagents: Sodium hydride (NaH), methyl iodide (CH₃I), N,N-dimethylformamide (DMF).

    • Conditions: 10–25°C, 1 hour reaction time.

    • Yield: 93.8% with 99.15% HPLC purity .

  • Deprotection via Catalytic Hydrogenation:

    • Catalyst: 5% palladium-carbon (Pd/C).

    • Solvent: Acetic acid.

    • Conditions: 80–100 psi H₂, 20–30°C.

    • Outcome: Generates 1-methyl-2-oxo-3-phenylpiperazine .

Hydrochloride Salt Formation

  • Acidification: Treatment of the free base (1-methyl-3-phenylpiperazin-2-one) with hydrochloric acid (HCl) in a polar solvent (e.g., methanol or water).

  • Isolation: Crystallization or solvent evaporation yields the hydrochloride salt .

Table 1: Critical Reaction Parameters for Hydrochloride Synthesis

ParameterValue/RangeCitation
Temperature20–30°C
HCl Equivalents1.0–1.2 mol/mol
Preferred SolventMethanol/Water
Crystallization Yield85–90%

Physicochemical Properties

Data for the free base (1-methyl-3-phenylpiperazin-2-one) and its hydrochloride salt are inferred from analogous compounds :

Thermal and Solubility Profiles

  • Melting Point: 56–60°C (free base); hydrochloride salt expected >150°C .

  • Solubility:

    • Water: Moderate (hydrochloride salt > free base).

    • Organic Solvents: Soluble in DMSO, methanol, and tetrahydrofuran (THF) .

Spectroscopic Data

  • ¹H NMR (Free Base): δ 1.99 (bs, 1H), 3.04 (s, 3H), 7.23–7.40 (m, 5H) .

  • IR (Hydrochloride Salt): Expected carbonyl stretch at ~1680 cm⁻¹ (C=O) .

Table 2: Comparative Physicochemical Data

PropertyFree BaseHydrochloride Salt
Molecular Weight176.26 g/mol212.72 g/mol
Density0.991 g/cm³1.12 g/cm³ (predicted)
pKa8.52 (predicted)2.1 (acidic)

Pharmaceutical Applications

Role in Mirtazapine Synthesis

1-Methyl-3-phenylpiperazin-2-one hydrochloride salt serves as a precursor in the reduction step to form 1-methyl-3-phenylpiperazine, a direct intermediate for mirtazapine .

  • Reduction with LiAlH₄: Converts the 2-one group to a secondary amine.

  • Purity Advantage: The hydrochloride salt mitigates isomer formation (e.g., 1-methyl-2-phenylpiperazine), ensuring >99.7% final product purity .

Challenges and Future Directions

Synthetic Bottlenecks

  • Isomer Contamination: Prior methods suffered from 1-methyl-2-phenylpiperazine impurities, resolved via the patented hydrochloride route .

  • Scalability: High-pressure hydrogenation (80–100 psi) necessitates specialized equipment .

Research Opportunities

  • Alternative Reducing Agents: Explore sodium borohydride or catalytic transfer hydrogenation for safer 2-one reduction.

  • Salt Polymorphism: Investigate hydrochloride salt crystalline forms for improved bioavailability.

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